molecular formula C13H12BrN3O2 B4391350 3-[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile

3-[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile

Cat. No.: B4391350
M. Wt: 322.16 g/mol
InChI Key: SIXXCYIQLGMRDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile is a complex organic compound that features a pyrazole ring substituted with a bromophenyl group, a hydroxy group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile typically involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The nitrile group is introduced via a subsequent reaction with a suitable nitrile source under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the hydroxy and nitrile groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group enhances its potential for interactions with hydrophobic targets, while the hydroxy and nitrile groups provide additional sites for chemical modification and interaction with biological molecules .

Properties

IUPAC Name

3-[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2/c1-9-8-13(19,10-2-4-11(14)5-3-10)17(16-9)12(18)6-7-15/h2-5,19H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXXCYIQLGMRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C2=CC=C(C=C2)Br)O)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile
Reactant of Route 3
3-[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile
Reactant of Route 4
Reactant of Route 4
3-[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile
Reactant of Route 5
3-[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile
Reactant of Route 6
Reactant of Route 6
3-[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.